molecular formula C20H19ClN4O4S B2794512 N-(5-chloro-2-methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide CAS No. 897614-04-9

N-(5-chloro-2-methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2794512
CAS RN: 897614-04-9
M. Wt: 446.91
InChI Key: SJLQSDQVPDUJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H19ClN4O4S and its molecular weight is 446.91. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chloroacetamide Derivatives and Their Applications

Herbicide Research and Environmental Implications Chloroacetamide derivatives, such as alachlor and metolachlor, are primarily researched for their use as pre-emergent or early post-emergent herbicides in agriculture. These compounds help control annual grasses and broad-leaved weeds in various crops. Studies have investigated their adsorption, mobility, and efficacy in soil, highlighting the influence of soil properties on the herbicidal activity of these compounds (Peter & Weber, 1985). Further research has explored the reception and activity of these herbicides in different environmental conditions, such as the presence of wheat straw and irrigation, to understand their environmental impact and optimize their agricultural use (Banks & Robinson, 1986).

Pharmacological Studies While direct pharmacological applications of the specific chloroacetamide compound were not found, research into related compounds provides a window into the potential areas of interest. Chloroacetamide derivatives have been studied for their antimicrobial, anticancer, and anticonvulsant activities. For instance, certain derivatives have shown potential as anticancer agents against various cancer cell lines, highlighting the versatility of these compounds in drug development (Mohammadi-Farani, Heidarian, & Aliabadi, 2014). Additionally, modifications to the chloroacetamide scaffold have been explored to improve metabolic stability and reduce toxicity in pharmacological agents, which is crucial for developing safer and more effective treatments (Stec et al., 2011).

Metabolic and Toxicity Studies The metabolic pathways and potential toxicities of chloroacetamide herbicides have been extensively studied, providing insights into their environmental and health impacts. These studies have explored the comparative metabolism of chloroacetamide herbicides and their metabolites in human and animal models, offering valuable information on the risks and safe handling of these compounds (Coleman et al., 2000).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4S/c1-28-16-6-4-3-5-14(16)24-19(27)25-20-22-13(11-30-20)10-18(26)23-15-9-12(21)7-8-17(15)29-2/h3-9,11H,10H2,1-2H3,(H,23,26)(H2,22,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLQSDQVPDUJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.